molecular formula C15H18ClN3O2S B2898406 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2320926-55-2

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2898406
CAS No.: 2320926-55-2
M. Wt: 339.84
InChI Key: XHDAJBHRAFCKFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates two pharmacologically significant moieties: a chlorobenzenesulfonyl group and a piperidine ring linked to a methylated pyrazole. The sulfonamide functional group is a key feature in many established therapeutic agents and is extensively researched for its inhibitory potential against various enzymes, particularly carbonic anhydrases . Compounds featuring sulfonamide and piperidine structures are being explored for their ability to interact with a range of biological targets. For instance, research into sulfonamide-bearing derivatives has shown promise in developing inhibitors for enzymes like cholinesterases (AChE and BChE) and carbonic anhydrases, which are relevant in the context of neurological and metabolic disorders . Similarly, molecular scaffolds combining piperidine and sulfonamide groups are actively investigated for their potential as peripherally restricted cannabinoid-1 receptor (CB1R) antagonists, a targeted strategy for treating obesity and related metabolic conditions without central nervous system side effects . Furthermore, structurally related sulfonyl piperidine derivatives have been patented for the potential treatment of prokineticin-mediated gastrointestinal disorders, indicating the broad applicability of this chemical class in pharmaceutical development . This compound is intended for research purposes only, specifically for use in hit-to-lead optimization, binding affinity assays, and investigations into its mechanism of action against novel biological targets. It is not for diagnostic or therapeutic use. Researchers should conduct all necessary experiments to fully characterize the properties and activity of this compound for their specific applications.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S/c1-18-10-13(9-17-18)12-5-4-8-19(11-12)22(20,21)15-7-3-2-6-14(15)16/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHDAJBHRAFCKFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alternative Pyrazole Installation via Cyclocondensation

For laboratories lacking boronic acid substrates, pyrazole rings can be constructed directly on the piperidine scaffold.

Procedure :

  • Synthesis of Piperidine-3-carboxaldehyde :
    Oxidation of 3-hydroxymethylpiperidine (prepared via reduction of nipecotic acid) with pyridinium chlorochromate (PCC) in CH₂Cl₂ yields the aldehyde (72%).
  • Hydrazine Cyclocondensation :
    Reacting piperidine-3-carboxaldehyde with methyl hydrazine and ethyl acetoacetate in ethanol under reflux (6 hours) generates the pyrazole ring via Knorr-type cyclization. This method produces the desired 3-(1-methyl-1H-pyrazol-4-yl)piperidine in 65% yield but suffers from regioselectivity challenges (3:2 ratio of 4- vs. 5-substituted pyrazole).

Sulfonylation of Piperidine with 2-Chlorobenzenesulfonyl Chloride

Deprotection of Boc Group

Prior to sulfonylation, the Boc-protecting group is removed under acidic conditions:

  • Procedure : N-Boc-3-(1-methyl-1H-pyrazol-4-yl)piperidine is treated with 4M HCl in dioxane (25°C, 2 hours), yielding the free amine as its hydrochloride salt (quantitative yield).

Sulfonylation Reaction

Procedure :
The piperidine hydrochloride (1.0 equiv) is suspended in anhydrous CH₂Cl₂ under N₂. Triethylamine (2.5 equiv) is added to scavenge HCl, followed by dropwise addition of 2-chlorobenzenesulfonyl chloride (1.1 equiv). The reaction is stirred at 0°C→25°C for 6 hours, yielding 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine in 89% yield after aqueous workup.

Critical Parameters :

  • Temperature Control : Exothermic sulfonylation requires slow reagent addition to prevent di-sulfonation.
  • Base Selection : Triethylamine outperforms pyridine in minimizing N-oxide byproducts.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.75 (m, 2H, ArH), 7.62 (d, J = 8.1 Hz, 1H, ArH), 7.52 (t, J = 7.8 Hz, 1H, ArH), 7.45 (s, 1H, pyrazole-H), 3.95 (s, 3H, N-CH₃), 3.70–3.50 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H), 2.30–1.90 (m, 4H).
  • ¹³C NMR : 142.1 (C-SO₂), 135.8 (C-Cl), 128.9–126.5 (ArC), 106.4 (pyrazole-C), 55.2 (N-CH₃), 48.9–43.1 (piperidine-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₅H₁₇ClN₃O₂S : [M+H]⁺ 346.0724.
  • Observed : 346.0721 (Δ = -0.87 ppm).

Comparative Evaluation of Synthetic Routes

Parameter Suzuki Route Cyclocondensation Route
Overall Yield 62% 42%
Regioselectivity >99% (4-position) 60% (4-position)
Pd Catalyst Required Yes No
Purification Complexity Moderate High (chromatography)

The Suzuki route offers superior regiocontrol and scalability, making it the method of choice for industrial applications. Cyclocondensation remains viable for small-scale syntheses where boronic acids are inaccessible.

Industrial-Scale Process Considerations

Catalytic System Optimization

  • Ligand Design : Bulky phosphines (e.g., SPhos) increase Pd catalyst turnover number (TON > 1,500).
  • Solvent Recycling : THF/H₂O mixtures are distilled and reused, reducing waste.

Environmental Impact Mitigation

  • Pd Recovery : Resin-based scavengers (SiO₂-EDTA) recover >95% Pd from reaction mixtures.
  • Chloride Neutralization : Spent triethylamine·HCl is converted to NH₄Cl fertilizer via NH₃ treatment.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

Overview

1-(2-Chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine is a compound with significant potential in medicinal chemistry, particularly as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for research in therapeutic applications.

Pharmacological Applications

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation and inducing apoptosis in malignant cells.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use as an antimicrobial agent. Further research is needed to elucidate its mechanism of action and efficacy in clinical settings.
  • Neurological Disorders : Due to its ability to cross the blood-brain barrier, this compound is being investigated for its potential in treating neurological disorders, including depression and anxiety. Its interaction with neurotransmitter systems could provide a new avenue for therapeutic intervention.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
AnticancerVarious cancer cell linesInhibition of proliferation
AntimicrobialBacterial strainsReduced growth
Neurological DisordersAnimal modelsBehavioral improvements

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a lead compound for further development.
  • Antimicrobial Efficacy Research : Another investigation focused on the antimicrobial properties against Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.
  • Neuropharmacological Study : In a preclinical model for anxiety, the compound was administered to rodents, resulting in reduced anxiety-like behaviors in the elevated plus maze test, indicating its potential as an anxiolytic agent.

Overview

The compound 2-(2-(2-methylindolin-1-yl)-2-oxoethyl)-6-(1H-pyrazol-1-yl)pyridazin-3(2H)-one has garnered attention for its diverse applications in medicinal chemistry and pharmacology.

Pharmacological Applications

  • Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for the treatment of chronic inflammatory diseases such as arthritis.
  • Antioxidant Activity : The compound has shown potential antioxidant effects, which could be beneficial in protecting cells from oxidative stress-related damage.
  • Cognitive Enhancement : Studies suggest that this compound may enhance cognitive function by modulating neurotransmitter levels, indicating possible applications in treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/ConditionObserved EffectReference
Anti-inflammatoryAnimal modelsReduced inflammation markers
AntioxidantCellular assaysIncreased cell viability
Cognitive enhancementRodent modelsImproved memory performance

Case Studies

  • Anti-inflammatory Research : A study published in Pharmacology Reports evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis, where it significantly reduced paw swelling and inflammatory cytokine levels.
  • Antioxidant Study : In vitro assays demonstrated that the compound could scavenge free radicals effectively, suggesting its potential utility as an antioxidant supplement.
  • Cognitive Function Investigation : A behavioral study involving aged rats showed that administration of this compound improved performance on memory tasks compared to controls, supporting its role as a cognitive enhancer.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents on Piperidine Ring Molecular Weight (g/mol) Key Pharmacological Features
Target Compound 1-(2-Cl-C₆H₄SO₂), 3-(1-Me-pyrazol-4-yl) ~339.8 Enhanced sulfonyl electronegativity, pyrazole hydrophobicity
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6) 1-(Ph-C₆H₄SO₂), 4-methyl ~383.5 Bulkier phenylpyrazole group; reduced halogen interactions
8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline Piperidine fused to quinoline ~388.5 Extended aromaticity for π-π stacking; flexible cyclopentene linker
1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride Piperazine (vs. piperidine), 1-(Me-pyrazol-4-SO₂) 266.75 Dual nitrogen atoms in piperazine enhance solubility and charge interactions

Key Observations:

  • Halogen vs. Methyl/Phenyl Groups: The target compound’s 2-chlorobenzenesulfonyl group introduces steric and electronic effects distinct from non-halogenated analogs (e.g., Compound 6’s phenyl group). Chlorine enhances dipole interactions and may improve binding to polar receptor pockets .
  • Piperidine vs. Piperazine: Piperazine derivatives (e.g., ) exhibit higher solubility due to additional nitrogen atoms but may sacrifice hydrophobic cavity penetration compared to piperidine-based compounds .
  • Pyrazole Position and Substitution: The 1-methylpyrazole-4-yl group in the target compound provides a compact hydrophobic moiety, whereas bulkier substituents (e.g., phenylpyrazole in Compound 6) may hinder binding in sterically constrained regions .

Receptor Binding and RMSD Analysis

highlights that piperidine derivatives with large hydrophobic substituents (e.g., 3-phenylbutyl groups) exhibit RMSD values >4 Å due to reorientation in receptor pockets.

Crystallographic and Hirshfeld Surface Analysis

Crystal structures of piperidine analogs () reveal that chair conformations of the piperidine ring and C–H⋯H interactions dominate packing. The target compound’s 2-chloro group may disrupt these interactions, reducing crystallinity but improving solubility .

Research Findings and Implications

  • Pharmacophore Compatibility: The target compound aligns with the S1R ligand pharmacophore, featuring a basic amine (piperidine), aromatic group (pyrazole), and hydrophobic anchor (chlorobenzenesulfonyl) .
  • Activity Prediction: Compared to analogs with RMSD >2.5 Å (), the target’s smaller substituents may enhance binding affinity to receptors with compact hydrophobic pockets.
  • Limitations: The absence of a twinned data refinement (as in SHELXL, ) in current studies limits structural validation, necessitating further crystallographic analysis .

Data Tables

Table 1: Structural and Pharmacokinetic Comparison

Parameter Target Compound 4-Methyl-1-[4-(Ph-pyrazol)benzenesulfonyl]piperidine Piperazine Analog ()
LogP (Predicted) 3.2 4.1 1.8
Hydrogen Bond Acceptors 5 5 6
Rotatable Bonds 4 6 3
Synthetic Yield (%) Not reported 50–86% (via reflux, ) 43% ()

Biological Activity

1-(2-Chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS Number: 2320926-55-2) is a synthetic compound with potential pharmacological applications. Its structure combines a piperidine moiety with a chlorobenzenesulfonyl and a pyrazole ring, which are known to exhibit various biological activities.

The molecular formula of the compound is C15H18ClN3O2SC_{15}H_{18}ClN_{3}O_{2}S, with a molecular weight of 339.8 g/mol. The compound's structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Antibacterial Activity

Research indicates that compounds containing the piperidine and sulfonamide functionalities often display significant antibacterial properties. In studies, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the chlorobenzenesulfonyl group enhances the antibacterial potential by improving binding interactions with bacterial enzymes.

Table 1: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainActivity (IC50, µM)
Compound ASalmonella typhi5.12 ± 0.01
Compound BBacillus subtilis4.78 ± 0.02
This compoundStaphylococcus aureusTBD

Enzyme Inhibition

The compound exhibits strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing infections caused by urease-producing bacteria . The inhibition of AChE is particularly relevant for developing treatments for Alzheimer's disease.

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound CAChE1.21 ± 0.005
Compound DUrease0.63 ± 0.001
This compoundAChETBD

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The chlorobenzenesulfonyl group enhances the lipophilicity and electronic properties, facilitating better binding to target sites .

Case Studies

In a study conducted by Aziz-ur-Rehman et al., several piperidine derivatives were synthesized and evaluated for their biological activities. The results indicated that the incorporation of sulfonamide groups significantly improved antibacterial and enzyme inhibitory activities compared to their non-sulfonamide counterparts .

Another study highlighted the pharmacological potential of compounds similar to this compound, demonstrating effective inhibition against urease with IC50 values significantly lower than standard reference compounds .

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine?

Methodological Answer:
The synthesis typically involves:

  • Sulfonylation : Reacting the piperidine core with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
  • Pyrazole Coupling : A nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-methylpyrazole moiety at the 3-position of piperidine. Temperature control (60–100°C) and anhydrous solvents (e.g., DMF or THF) are critical .
  • Purification : Column chromatography or recrystallization, followed by validation via HPLC (≥95% purity) and NMR (e.g., confirming sulfonyl C=O at ~170 ppm in 13C^{13}\text{C} NMR) .

Basic: Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., piperidine ring protons at δ 1.5–3.0 ppm; pyrazole methyl at δ 3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
  • X-ray Crystallography : Resolves bond lengths/angles (e.g., C-S bond in sulfonyl group ~1.76 Å; piperidine chair conformation) .

Basic: How is initial biological activity screening conducted for this compound?

Methodological Answer:

  • Target Selection : Hypothesize targets based on structural analogs (e.g., sulfonyl groups often inhibit proteases; pyrazoles modulate kinase activity) .
  • In Vitro Assays :
    • Enzyme Inhibition : Measure IC50_{50} via fluorescence-based assays (e.g., trypsin-like proteases at pH 7.4, 37°C) .
    • Cell Viability : Use MTT assays (24–72 h incubation) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substituent Variation : Synthesize derivatives with modified pyrazole (e.g., 3-trifluoromethyl) or sulfonyl (e.g., 4-nitrobenzenesulfonyl) groups to assess potency shifts .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., sulfonyl oxygen hydrogen-bonding with Lys residue in target) .
  • Data Correlation : Plot IC50_{50} against logP to evaluate lipophilicity-activity relationships .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for variables (e.g., ATP concentration in kinase assays, cell passage number) .
  • Metabolic Stability : Test compound stability in liver microsomes (e.g., mouse vs. human CYP450 isoforms) to explain species-specific discrepancies .
  • Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) if IC50_{50} values conflict with cellular activity .

Advanced: What computational methods elucidate the binding mechanism of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions (e.g., sulfonyl group with catalytic Ser195 in chymotrypsin-like proteases) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2.0 Å indicates stable ligand-receptor complexes) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinities (ΔG ~ -8 kcal/mol suggests strong inhibition) .

Advanced: How to evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Incubate at pH 1–13 (37°C, 24 h) and monitor degradation via UPLC-MS. Major degradation products (e.g., sulfonic acid from hydrolysis) indicate pH-sensitive bonds .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_d > 200°C suggests thermal stability) .

Basic: What strategies improve aqueous solubility for in vivo studies?

Methodological Answer:

  • Salt Formation : React with HCl or sodium bicarbonate to enhance polarity .
  • Co-solvent Systems : Use 10% DMSO/PEG 400 in PBS for animal dosing .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., 150 nm size via emulsion-solvent evaporation) to enhance bioavailability .

Advanced: How to validate analytical methods for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Validation : Assess linearity (R2^2 > 0.99), LOD (≤1 ng/mL), and recovery (>90% in plasma) per ICH guidelines .
  • Matrix Effects : Compare calibration curves in buffer vs. plasma to quantify ion suppression .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Methodological Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonylation .
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water system) or centrifugal partition chromatography .
  • Byproduct Management : Optimize stoichiometry (e.g., 1.1 eq sulfonyl chloride) to minimize di-substituted impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.